Product packaging for Komodoquinone A(Cat. No.:)

Komodoquinone A

Cat. No.: B1249510
M. Wt: 529.5 g/mol
InChI Key: QHKOGJYMAOSTLN-UEAQBVAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Komodoquinone A is a novel anthracycline compound isolated from the marine actinobacterium Streptomyces sp. KS3 found in marine sediments . This structurally unique metabolite is characterized as a neuritogenic agent, demonstrated to induce neuronal cell differentiation in the mouse neuroblastoma cell line Neuro 2A . Research indicates that its mechanism of action involves arresting the cell cycle at the G1 phase, promoting the outgrowth of neurites, which is a key characteristic of neuronal differentiation . The compound features an unusual anthracycline structure where a new amino sugar moiety is connected to the D-ring of the aglycone skeleton, known as komodoquinone B . The absolute stereostructure of this compound has been fully determined, underpinning its research value for neuroscientists . It serves as a valuable tool for studying the molecular pathways underlying neuronal differentiation and development. This compound is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO10 B1249510 Komodoquinone A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31NO10

Molecular Weight

529.5 g/mol

IUPAC Name

(7S,9S)-4-[(2S,3S,4R,5S,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6,7,9,11-tetrahydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO10/c1-10-20(30)19(28(3)4)25(35)26(37-10)38-14-7-5-6-11-16(14)24(34)18-17(21(11)31)22(32)12-8-27(2,36)9-13(29)15(12)23(18)33/h5-7,10,13,19-20,25-26,29-30,32-33,35-36H,8-9H2,1-4H3/t10-,13-,19+,20+,25-,26-,27-/m0/s1

InChI Key

QHKOGJYMAOSTLN-UEAQBVAUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(C[C@](C[C@@H]5O)(C)O)C(=C4C3=O)O)O)O)N(C)C)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)C4=C(C5=C(CC(CC5O)(C)O)C(=C4C3=O)O)O)O)N(C)C)O

Synonyms

komodoquinone A

Origin of Product

United States

Discovery, Isolation, and Natural Occurrence of Komodoquinone a

Source Organism Identification: Streptomyces sp. KS3

The producing organism, strain KS3, was identified as belonging to the genus Streptomyces, a group of bacteria renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. nih.govresearchgate.net

The Streptomyces sp. KS3 strain was isolated from marine sediment collected in 2001 off Komodo Island, Indonesia, at a depth of 50 meters. acs.org Marine sediments are a rich and diverse habitat for microorganisms, and the unique environmental pressures of this ecosystem are thought to drive the evolution of novel metabolic pathways, leading to the production of unique chemical compounds. acs.org

The classification of the KS3 strain as a member of the Streptomyces genus was based on several key characteristics. acs.org These included its cultural characteristics, carbon utilization patterns, and analysis of its 16S rDNA sequence. acs.org While the initial publications identify it as Streptomyces sp. KS3, another study on a strain designated KS3-5, isolated from soil in Taiwan, identified it as Streptomyces toxytricini based on biological properties and DNA homology. sinica.edu.tw It is important to note that these may be different strains.

Isolation and Purification Methodologies

The isolation of Komodoquinone A from Streptomyces sp. KS3 involved a multi-step process encompassing fermentation, extraction, and chromatographic separation. acs.org

Solid-state fermentation was the chosen method for the production of this compound by Streptomyces sp. KS3. nih.govacs.org The strain was cultured under static conditions in 500 mL flasks at 30°C for a period of two weeks. acs.org The production medium consisted of rice supplemented with artificial seawater containing glucose and yeast extract. acs.org The use of a solid-state medium was also examined for its effect on the production of this compound and B. nih.gov

Following fermentation, the cultured material was extracted to isolate the crude mixture of metabolites. The extraction process involved the use of acetone (B3395972) and a solvent mixture of chloroform, methanol, and acetone. acs.org The resulting extract was then partitioned between ethyl acetate (B1210297) and water. acs.org The aqueous layer was treated with DIAION HP20 resin, and the methanolic eluate was collected. acs.org

Further purification of the extracts to yield pure this compound and B required the use of various chromatographic techniques. While the specific details of the chromatographic separation are not exhaustively described in the provided search results, preparative High-Performance Liquid Chromatography (HPLC) is a common method for the final purification of such natural products. researchgate.net

Co-isolation and Relationship with Komodoquinone B

During the isolation of this compound, another related compound, Komodoquinone B, was also identified and isolated. nih.govacs.org Structural elucidation revealed that Komodoquinone B is the aglycone of this compound. nih.govacs.orgresearchgate.net This means that this compound is a glycoside, consisting of the Komodoquinone B core structure attached to a sugar moiety. nih.gov Specifically, this compound is unique among anthracyclines as it possesses a novel amino sugar linked to the D-ring of the anthracyclinone skeleton. nih.govacs.org Komodoquinone B, while being isolated from a natural source for the first time in this study, appears to be identical to a previously synthesized compound. acs.org

Structural Elucidation and Stereochemistry of Komodoquinone a

Spectroscopic Analysis for Structural Determination

The foundational characterization of Komodoquinone A was achieved through comprehensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) to piece together its complex structure. acs.orgresearchgate.net

NMR spectroscopy was instrumental in defining the connectivity and relative stereochemistry of the this compound molecule. Analysis of 1D (¹H and ¹³C) and 2D NMR data allowed for the assignment of protons and carbons throughout the tetracyclic aglycone and the attached sugar moiety. acs.orgacs.org

The ¹H NMR spectrum revealed characteristic signals for the aromatic protons on the anthracyclinone core, as well as signals corresponding to the aliphatic protons on both the A-ring and the novel amino sugar. researchgate.net Similarly, the ¹³C NMR spectrum confirmed the presence of 27 carbon atoms, including the carbonyls of the quinone system, the aromatic carbons, and the carbons of the aliphatic and sugar portions. nih.govacs.org The combination of these techniques established the planar structure of the molecule.

Table 1: Physicochemical and Spectroscopic Properties of this compound

Property Value/Description Source(s)
Molecular Formula C₂₇H₃₁NO₁₀ nih.gov
Molecular Weight 529.5 g/mol nih.gov
Appearance Red solid oregonstate.edu
¹³C NMR Confirmed 27 carbon atoms, including quinone carbonyls. nih.govacs.org

| HR-MS | [M+H]⁺ ion observed, confirming the molecular formula. | acs.org |

High-Resolution Mass Spectrometry (HR-MS) played a crucial role in establishing the elemental composition of this compound. HR-MS analysis provided an exact mass measurement, which led to the unambiguous determination of its molecular formula as C₂₇H₃₁NO₁₀. nih.govacs.orgwisc.edu This formula was consistent with the data obtained from NMR spectroscopy and was essential for the complete structural elucidation.

Determination of Absolute Stereostructure

While NMR and MS data defined the planar structure and connectivity, the determination of the absolute stereochemistry required further chemical investigation. The absolute configuration of this compound was established through chemical derivatization methods. ebi.ac.ukjst.go.jpresearchgate.netnih.gov This process confirmed the specific three-dimensional arrangement of atoms at the chiral centers within the molecule, including those on the aglycone and the amino sugar. acs.orgresearchgate.net The aglycone portion of the molecule is known as Komodoquinone B. ebi.ac.ukresearchgate.net

Unique Structural Features within the Anthracycline Class

This compound possesses two significant and highly unusual structural features that set it apart from the vast majority of known anthracyclines, such as doxorubicin (B1662922) and daunorubicin (B1662515). mdpi.comontosight.ai These features are the nature of its amino sugar and the position of the glycosidic bond.

This compound contains a previously unknown amino sugar. nih.govjst.go.jp Detailed spectroscopic analysis and chemical degradation revealed this moiety to be a 3,6-dideoxy-3-(dimethylamino)-alpha-L-galactopyranoside. nih.gov It was further characterized as a C-4 stereoisomer of mycaminose, an amino sugar found in macrolide antibiotics. acs.org The novelty of this sugar unit contributes significantly to the unique identity of this compound within the anthracycline family.

Perhaps the most striking structural feature of this compound is the location of its glycosidic linkage. In virtually all previously discovered anthracyclines, the sugar moiety is attached to the A-ring of the tetracyclic core, typically at the C-7 position. nih.govmdpi.com In a clear departure from this rule, the amino sugar of this compound is linked to the D-ring of the anthracyclinone skeleton. jst.go.jpacs.orgresearchgate.net This unconventional attachment to the aromatic portion of the molecule represents a rare structural motif and is a defining characteristic of this compound. nih.govmdpi.com

Biosynthesis of Komodoquinone a

Polyketide Synthase (PKS) System in Anthracycline Aglycone Formation

The biosynthesis of the tetracyclic core of Komodoquinone A, like other anthracyclines, is initiated by a type II polyketide synthase (PKS) system. wikipedia.org These are multi-domain enzyme complexes that construct polyketides from simple acyl-CoA precursors. wikipedia.org The process for anthracyclinones begins with a starter unit, either acetyl-CoA or propionyl-CoA, which is sequentially condensed with nine malonyl-CoA extender units. nih.gov This series of Claisen condensation reactions is catalyzed by a minimal PKS (minPKS). nih.govacs.org

The minPKS is composed of three key components:

Ketoacyl Synthase (KSα and KSβ): These enzymes, also known as the chain length factor, catalyze the carbon-carbon bond-forming reactions that extend the polyketide chain. nih.govacs.org

Acyl Carrier Protein (ACP): This protein tethers the growing polyketide chain as a thioester, shuttling it between the various catalytic domains of the PKS. wikipedia.orgacs.org

This iterative process results in the formation of a linear poly-β-keto thioester decaketide intermediate still bound to the enzyme complex. acs.orgnih.gov Subsequent enzymatic activities, including ketoreduction, aromatization, and multiple cyclization steps, fold this linear chain into the characteristic tetracyclic aromatic carbon skeleton of an anthracyclinone, the aglycone core of the final molecule. nih.govnih.gov

Enzymatic Tailoring and Post-PKS Modifications

Following the creation of the core anthracyclinone scaffold by the PKS, a series of tailoring enzymes modify the structure to produce the final this compound molecule. These post-PKS modifications are crucial for the compound's chemical diversity and biological activity. researchgate.net The komodoquinone pathway is distinguished by a unique 10-decarboxylation reaction. nih.govresearchgate.net

Role of C-15 Esterases (e.g., EamC) in Intermediate Processing

A critical initial tailoring step in the komodoquinone pathway is the removal of a methyl group at the C-15 position of the anthracyclinone intermediate. nih.govacs.org This reaction is catalyzed by the C-15 esterase, EamC . nih.govresearchgate.netresearchgate.net The activity of EamC is a prerequisite for the subsequent decarboxylation step at the C-10 position. nih.govacs.org This initial hydrolysis is a common feature in the biosynthesis of several related anthracyclines, where enzymes like RdmC perform the same function in the rhodomycin (B1170733) pathway. nih.govoup.com However, a notable characteristic of the komodoquinone enzymes is their preference for converting aglycone (non-glycosylated) substrates, in contrast to the enzymes of the rhodomycin pathway which preferentially act on glycosylated molecules. nih.gov

Decarboxylation Reactions by Methyltransferase-like Enzymes (e.g., EamK)

The defining tailoring reaction in the biosynthesis of this compound is the C-10 decarboxylation. acs.org This reaction is catalyzed by EamK , an S-adenosyl-L-methionine (SAM)-dependent enzyme that is homologous to methyltransferases but has evolved to perform a decarboxylation instead. nih.govacs.orgutupub.fi The EamC-catalyzed removal of the C-15 methyl group is required before EamK can act on the C-10 carboxyl group. nih.govutupub.fi

The evolution of EamK represents a significant functional divergence within the methyltransferase-like enzyme family. acs.orgutupub.fi While enzymes like DnrK in the daunorubicin (B1662515) pathway catalyze 4-O-methylation and RdmB in the rhodomycin pathway catalyzes 10-hydroxylation, EamK is dedicated solely to 10-decarboxylation. acs.orgutupub.finih.gov EamK accepts both aglycones and monoglycosylated compounds as substrates, demonstrating a substrate specificity that lies between that of DnrK and RdmB. nih.gov This decarboxylation activity is a key feature that differentiates the komodoquinone pathway from other anthracycline biosynthetic routes. acs.org

Hydroxylation Reactions in the Biosynthetic Pathway

The final structure of Komodoquinone B, the aglycone of this compound, features hydroxyl groups at positions C-1, C-6, C-8, C-10, and C-11. ebi.ac.uk These oxidative modifications are introduced by various hydroxylase and monooxygenase enzymes during the tailoring phase. While the specific enzymes for each hydroxylation step in the komodoquinone pathway are not all fully elucidated, comparative analysis with related pathways provides insight into the types of enzymes involved.

For instance, C-11 hydroxylation in the daunorubicin pathway is performed by the FAD-dependent monooxygenase DnrF, and a similar reaction is catalyzed by RdmE in the rhodomycin pathway. nih.govresearchgate.net C-1 hydroxylation in the kosinostatin pathway is jointly catalyzed by a short-chain aldol (B89426) reductase (KstA16) and a cyclase-like enzyme (KstA15). nih.govresearchgate.net The C-10 hydroxylation seen in the rhodomycin pathway is catalyzed by RdmB, the same enzyme class from which the decarboxylase EamK evolved. acs.orgoup.com The presence of these varied hydroxyl groups on the komodoquinone scaffold is a result of a suite of dedicated redox enzymes within its biosynthetic machinery.

Genetic Basis of Biosynthesis: Gene Cluster Identification and Characterization

The enzymes responsible for producing this compound are encoded in a dedicated biosynthetic gene cluster (BGC). The identification and characterization of this cluster have been achieved through genome mining of Streptomyces species. acs.org The BGC for komodoquinone, designated as the eam cluster, was identified in strains such as Streptomyces sp. NRRL S-378 and S. erythrochromogenes NRRL B-2112. acs.orgutupub.fiu-tokyo.ac.jp The MIBiG database assigns the accession number BGC0001852 to the komodoquinone B cluster from Streptomyces sp. NRRL S-378. u-tokyo.ac.jpu-tokyo.ac.jp

Analysis of the eam gene cluster has revealed the genes encoding the core PKS and the key tailoring enzymes. acs.orgutupub.fi

Key Genes in the Komodoquinone (eam) Biosynthetic Gene Cluster . acs.orgutupub.fi

Gene Putative Function Role in Biosynthesis
Eam1 Ketosynthase Part of the minimal PKS, involved in polyketide chain elongation.
EamA 9-Ketoreductase Reduces the C-9 ketone during the formation of the core skeleton.
EamD Aromatase Catalyzes aromatization of the first ring of the polyketide intermediate.
EamC C-15 Methylesterase Removes the methyl group from the C-15 carboxyl group, a necessary priming step. nih.govacs.org

| EamK | Decarboxylase | A methyltransferase-like enzyme that catalyzes the defining C-10 decarboxylation. nih.govacs.org |

The phylogenetic analysis of these genes, particularly the conserved PKS components and the methyltransferase-like enzymes, shows that the eam cluster has evolved alongside other anthracycline BGCs, with key enzymes like EamK diverging to acquire novel functions. acs.org

Comparative Biosynthetic Pathways with Related Anthracyclines

The komodoquinone biosynthetic pathway shares a common ancestor with other well-known anthracycline pathways but is distinguished by its unique tailoring steps, particularly the modification at the C-10 position. nih.govacs.org A comparative look at these pathways highlights the evolutionary diversification of tailoring enzymes.

PathwayKey Intermediate ModificationPrimary Enzymes InvolvedFunction
Komodoquinone C-10 DecarboxylationEamC / EamK Esterase / Decarboxylase nih.govresearchgate.netacs.org
Rhodomycin C-10 HydroxylationRdmC / RdmB Esterase / Hydroxylase nih.govresearchgate.netoup.com
Daunorubicin C-11 HydroxylationDnrF FAD-dependent Monooxygenase nih.gov
Kosinostatin C-1 HydroxylationKstA15 / KstA16 Cyclase-like / Aldol Reductase nih.gov

The most striking evolutionary divergence is seen in the SAM-dependent methyltransferase-like protein family. acs.org This family includes DnrK (a 4-O-methyltransferase in the daunorubicin pathway), RdmB (a 10-hydroxylase in the rhodomycin pathway), and EamK (a 10-decarboxylase in the komodoquinone pathway). acs.orgutupub.fi Phylogenetic studies suggest that the 10-hydroxylation function evolved independently on two separate occasions, and that EamK's decarboxylation function represents another distinct evolutionary trajectory from an ancestral methyltransferase. acs.orgfrontiersin.org This functional plasticity has been a key driver in generating the chemical diversity observed across the anthracycline family of natural products. acs.orgnih.gov

Metabolic Engineering Strategies for Pathway Manipulation

Metabolic engineering offers a powerful suite of tools for the targeted manipulation of biosynthetic pathways to enhance the production of desired natural products, such as this compound. These strategies primarily focus on optimizing the expression of the biosynthetic gene cluster (BGC), improving the host organism's capacity to produce the compound, and generating novel analogues through combinatorial biosynthesis. While comprehensive metabolic engineering of the complete this compound pathway is an area of ongoing research, a number of key strategies have been identified and successfully applied to the broader family of anthracyclines, with direct relevance to this compound biosynthesis.

The manipulation of the this compound pathway can be approached at several levels, from the native producer, Streptomyces sp. KS3, to more genetically tractable heterologous hosts like Streptomyces coelicolor. These interventions aim to overcome common bottlenecks in natural product biosynthesis, such as low expression levels of the BGC, limited precursor supply, and the diversion of intermediates into competing metabolic pathways.

Key metabolic engineering strategies applicable to the this compound pathway include:

Heterologous Expression of the Biosynthetic Gene Cluster: A foundational strategy involves cloning the entire this compound BGC and expressing it in a well-characterized and optimized host organism. nih.govsci-hub.sefrontiersin.org The identification of the Komodoquinone B (the aglycone of this compound) gene cluster in strains such as Streptomyces sp. NRRL S-378 (MIBiG accession: BGC0001852) provides the genetic blueprint for such endeavors. secondarymetabolites.org Transferring the cluster to a host like S. coelicolor M1152ΔmatAB, which has been engineered for improved biomass accumulation and reduced mycelial aggregation, can lead to significantly higher production titers. acs.org

Host Strain Engineering for Improved Precursor Supply: The biosynthesis of the this compound polyketide backbone requires a steady supply of acetyl-CoA and malonyl-CoA. Metabolic engineering of the host's primary metabolism can be employed to channel more carbon flux towards these precursors. For instance, overexpression of acetyl-CoA carboxylase can increase the intracellular pool of malonyl-CoA, a key building block for polyketide synthesis. nih.gov Furthermore, creating "clean" host strains by deleting endogenous BGCs can reduce the metabolic burden and prevent the formation of undesired side products. nih.gov

Promoter Engineering and Gene Overexpression: The native promoters within the this compound BGC may not be optimal for high-level production, especially in a heterologous host. Replacing these with strong, constitutive promoters can significantly enhance the transcription of the entire pathway and, consequently, the final product yield. frontiersin.orgresearchgate.net Additionally, identifying and overexpressing potential rate-limiting enzymes within the pathway, such as specific ketoreductases or cyclases, can help to overcome bottlenecks. The use of ribozyme-based insulators can also stabilize mRNA transcripts and improve protein expression. researchgate.net

Combinatorial Biosynthesis for Analogue Generation: The modular nature of anthracycline biosynthesis lends itself to combinatorial approaches. Specific enzymes from the this compound pathway can be used in conjunction with other anthracycline pathways to generate novel compounds. The enzymes EamC (a C-15 methylesterase) and EamK (a methyltransferase-like enzyme) from the komodoquinone pathway are of particular interest as they catalyze the 10-decarboxylation step. researchgate.netnih.govresearchgate.net These enzymes can be introduced into pathways that normally produce 10-hydroxylated or 10-methylated anthracyclines to create new derivatives. researchgate.net Conversely, enzymes from other pathways could be introduced into an engineered this compound pathway to modify its structure, for example, by adding hydroxyl groups at different positions.

Glycosylation Engineering: The conversion of Komodoquinone B to this compound involves the attachment of a unique amino sugar. The glycosyltransferase responsible for this step is a key target for metabolic engineering. Overexpression of this specific glycosyltransferase, along with the genes for the biosynthesis of the amino sugar, is crucial for maximizing the production of this compound. Furthermore, the substrate flexibility of glycosyltransferases can be exploited to attach different sugar moieties to the Komodoquinone B core, leading to the creation of a library of novel glycosylated analogues with potentially altered biological activities. secondarymetabolites.org

The following table summarizes these metabolic engineering strategies and their potential impact on this compound production.

StrategyTargetRationalePotential Outcome
Heterologous Expression Entire this compound BGCMove the pathway to a more robust and genetically tractable host.Increased overall yield and simplified downstream processing.
Host Engineering Streptomyces coelicolor M1152ΔmatABDelete the matAB gene cluster to prevent cell aggregation.Improved biomass accumulation and higher production titers.
Precursor Supply Enhancement Primary metabolism of the hostOverexpress acetyl-CoA carboxylase to increase malonyl-CoA levels.Increased availability of building blocks for the polyketide backbone.
Promoter Replacement Promoters within the BGCReplace native promoters with strong, constitutive promoters.Enhanced transcription of the biosynthetic genes.
Combinatorial Biosynthesis Tailoring enzymes (e.g., EamC, EamK)Introduce enzymes for 10-decarboxylation into other anthracycline pathways.Generation of novel anthracycline analogues.
Glycosylation Engineering Glycosyltransferase and sugar biosynthesis genesOverexpress the genes responsible for adding the amino sugar.Increased conversion of Komodoquinone B to this compound; generation of novel glycosides.

These strategies, either individually or in combination, provide a roadmap for the rational manipulation of the this compound biosynthetic pathway. Such efforts are not only aimed at improving the production of this neuritogenic compound but also at expanding the chemical diversity of the anthracycline family of natural products.

Biological Activities and Molecular Mechanisms of Komodoquinone a

Cell Cycle Regulation and Arrest Mechanisms

A key aspect of the mechanism of action of Komodoquinone A is its influence on the cell cycle of neuronal cells. The process of neuronal differentiation is closely linked to the regulation of the cell cycle. nih.gov

Studies have consistently shown that this compound arrests the cell cycle of Neuro 2A cells in the G1 phase. nih.govuoa.grd-nb.infomdpi.comnih.govcusat.ac.in This G1 arrest is a critical step that often precedes cellular differentiation, as it allows the cell to exit the proliferative cycle and begin to develop specialized characteristics.

The cell cycle arrest mechanism of this compound marks a significant departure from that of conventional anthracycline antibiotics. mdpi.comresearchgate.net Most anthracyclines, such as adriamycin (doxorubicin), exert their cytotoxic effects by intercalating into DNA, which typically leads to cell cycle arrest at the G2/M phase. mdpi.com In contrast, this compound's induction of G1 phase arrest suggests that its mechanism of action is not dependent on DNA intercalation. mdpi.comresearchgate.net This indicates a fundamentally different and specific biological activity for this compound compared to its structural relatives. mdpi.comresearchgate.net

Investigation of Intracellular Signaling Pathways Modulated by this compound

While the neuritogenic activity and G1 cell cycle arrest induced by this compound are well-documented, the specific intracellular signaling pathways that mediate these effects have not been fully elucidated in the available scientific literature. The distinct mechanism, differing from the DNA-damaging action of other anthracyclines, points towards a specific interaction with cellular signaling cascades. mdpi.comresearchgate.net However, research has not yet definitively identified the specific protein kinases, transcription factors, or other signaling molecules that are directly modulated by this compound to initiate neuronal differentiation. Further investigation is required to map the complete signal transduction pathway responsible for its unique biological activities.

Cellular Targets and Binding Interactions

This compound, a unique anthracycline produced by the marine Streptomyces sp. KS3, has demonstrated distinct biological activities that set it apart from other members of the anthracycline class. mdpi.comresearchgate.net While many anthracyclines exert their cytotoxic effects through DNA intercalation, research suggests that this compound may operate through different mechanisms, targeting specific cellular components to induce its effects. mdpi.com

One of the notable activities of this compound is its ability to induce neuronal cell differentiation. mdpi.comresearchgate.net In studies using the neuroblastoma cell line Neuro-2a, this compound was found to promote the formation of new neurites. mdpi.comresearchgate.net This neuritogenic activity is significant because it is not observed with doxorubicin (B1662922), a well-known anthracycline. mdpi.com The mechanism behind this appears to be linked to cell cycle arrest at the G1 phase, in contrast to doxorubicin which arrests cells at the G2/M phase. mdpi.com This suggests that the cellular targets of this compound differ from those of typical DNA-intercalating anthracyclines. mdpi.com The unique amino sugar moiety attached at the C4 position of this compound is thought to be crucial for this neuritogenic activity. mdpi.com

While the precise molecular targets of this compound are still under investigation, its chemical structure as a quinone suggests a potential role in redox reactions within cells. ontosight.ai Quinones are known to participate in electron transfer processes, which can lead to the generation of reactive oxygen species (ROS). ontosight.ai This production of ROS can subsequently damage cellular components and interfere with essential biochemical pathways in pathogens or cancer cells. ontosight.ai

The binding interactions of this compound are likely dominated by hydrophobic interactions, with specificity being controlled by the shape of the binding pocket of its target proteins rather than specific hydrogen bonds. acs.org This is a characteristic shared with other anthracyclines. acs.org The structural features of this compound, including its quinone backbone and specific substitutions, influence its solubility, reactivity, and how it interacts with biological targets. ontosight.ai

It is important to note that while the aglycone of this compound, Komodoquinone B, also shows some activity, the presence of the novel amino sugar in this compound appears to be a key determinant for its potent biological effects, particularly its neuritogenic properties. researchgate.net Further research is needed to fully elucidate the specific cellular receptors and binding interactions of this compound to understand its complete mechanism of action at a molecular level. ontosight.ai

Table of Cellular Targets and Binding Interactions of this compound

Cellular Process Affected Observed Effect Proposed Cellular Target/Mechanism Key Structural Feature
Neuronal Cell DifferentiationInduces neuritogenesis in Neuro-2a cells. mdpi.comresearchgate.netUnknown specific protein target(s) involved in neuronal differentiation pathways.Unique amino sugar at C4 position. mdpi.com
Cell Cycle RegulationArrests Neuro-2a cells at the G1 phase. mdpi.comscispace.comProteins regulating the G1/S checkpoint.Unique amino sugar at C4 position. mdpi.com
Redox CyclingPotential to generate reactive oxygen species (ROS). ontosight.aiParticipation in cellular redox reactions. ontosight.aiQuinone backbone. ontosight.ai

Structure Activity Relationship Sar Studies of Komodoquinone a and Its Analogs

Importance of the Unique Amino Sugar Moiety for Biological Activity

A defining feature of Komodoquinone A is its novel amino sugar, L-ravidosamine, attached to the D-ring of the anthracyclinone skeleton. nih.govnih.govnih.gov This is a significant departure from many other anthracyclines, such as doxorubicin (B1662922), where the sugar moiety is typically linked to the A-ring. nih.gov The unique placement and nature of this amino sugar are believed to be crucial for the neuritogenic activity of this compound. nih.govnih.gov

Studies have suggested that the amino sugar moiety is a prerequisite for the observed biological effects, as the aglycone, Komodoquinone B, shows significantly weaker activity. nih.gov The mechanism of action for this compound appears to be distinct from that of cytotoxic anthracyclines. For instance, this compound arrests the cell cycle of Neuro 2A neuroblastoma cells at the G1 phase, whereas doxorubicin arrests cells at the G2/M phase. nih.govnih.gov This difference in cell cycle arrest points to a divergent mechanism of action, likely influenced by the unique amino sugar. nih.govpharmgkb.org The hydrophilic nature of the amino sugar may also play a critical role in the enhanced biological activities compared to related compounds with neutral sugar moieties. nih.gov

Role of the Anthracyclinone Aglycone in Differential Bioactivity

The specific structure of the aglycone, including hydroxylation and other substitutions, influences its biological profile. The biosynthesis of the Komodoquinone aglycone involves a series of enzymatic modifications, including hydroxylations and a unique decarboxylation step. researchgate.netomicsdi.org These modifications to the polyaromatic core are crucial in differentiating its activity from other anthracyclines. For example, the presence and position of hydroxyl groups on the anthracyclinone ring system are known to be important determinants of cytotoxicity in other anthracyclines. omicsdi.org In this compound, the specific pattern of these functional groups on the aglycone, in concert with the attached amino sugar, is what fine-tunes its activity towards neuronal differentiation rather than cytotoxicity.

Comparative SAR Analysis with other Glycosylated Anthracyclines

When comparing this compound with other glycosylated anthracyclines, the most striking difference lies in the nature and attachment point of the sugar moiety, leading to distinct biological outcomes.

FeatureThis compoundDoxorubicinRavidomycin (B1678828) Analogs
Sugar Moiety L-ravidosamineDaunosamine (B1196630)D-ravidosamine and others
Sugar Attachment D-ringA-ringC-4 of a pyran-6-one core
Primary Bioactivity NeuritogenicCytotoxic (Anticancer)Cytotoxic (Anticancer)
Cell Cycle Arrest G1 phaseG2/M phaseNot specified

As illustrated in the table, the linkage of L-ravidosamine to the D-ring in this compound is a key structural deviation. In contrast, the well-known anticancer drug doxorubicin has its daunosamine sugar attached to the A-ring, a feature associated with its DNA intercalation and topoisomerase II poisoning mechanism, leading to G2/M phase arrest and cytotoxicity. nih.govpharmgkb.orgnih.gov

Ravidomycin and its analogs, which are also cytotoxic, possess the enantiomeric D-ravidosamine sugar. nih.govnih.gov SAR studies on ravidomycin analogs have indicated that the 2'- and 4'-hydroxyl groups of the D-ravidosamine are essential for their biological activities. nih.gov While a direct comparative SAR study between this compound and a wide range of ravidomycin analogs is not extensively documented, the existing data strongly suggest that both the stereochemistry of the amino sugar (L- vs. D-form) and its point of attachment to the aglycone are critical determinants of the differential bioactivity, steering the molecule towards either neuritogenic or cytotoxic pathways.

Design and Synthesis of Bioactive Analogs and Derivatives for SAR Probing

The unique biological profile of this compound has made it an attractive target for the design and synthesis of novel analogs to further probe its SAR and develop new therapeutic agents. Understanding the biosynthetic pathway of the L-ravidosamine sugar and the anthracyclinone core provides a roadmap for creating such analogs. nih.govresearchgate.net

The enzymatic synthesis of TDP-D-ravidosamine has been established, which is a crucial precursor for the D-form of the sugar found in ravidomycin. nih.gov A similar enzymatic or chemoenzymatic approach could be envisioned for the synthesis of TDP-L-ravidosamine, the sugar moiety of this compound. This would enable the generation of various this compound analogs through techniques like glycodiversification, where different sugar moieties could be attached to the Komodoquinone B aglycone to assess their impact on neuritogenic activity. usp.br

Furthermore, combinatorial biosynthesis strategies that have been applied to other anthracyclines could be adapted for this compound. omicsdi.org This involves engineering the biosynthetic gene clusters to introduce or alter functional groups on the aglycone. For instance, modifying the hydroxylation pattern or other substituents on the anthracyclinone core and then glycosylating these modified aglycones with L-ravidosamine would generate a library of analogs. The biological evaluation of these synthesized derivatives would provide invaluable data to precisely map the structural requirements for neuritogenic activity and to potentially design new compounds with improved potency and selectivity.

Analytical Methodologies in Komodoquinone a Research

Advanced Chromatographic Separation Techniques for Metabolite Profiling

The isolation and purification of Komodoquinone A from complex fermentation broths necessitate the use of multi-step chromatographic strategies. The initial extraction from the solid-state fermentation culture of Streptomyces sp. KS3 is typically followed by a series of chromatographic separations to profile and isolate the metabolites. researchgate.net

Initial fractionation is often achieved using traditional column chromatography with silica (B1680970) gel. This step serves to separate compounds based on polarity, providing a crude separation of the various metabolites present in the extract. tandfonline.com

For finer resolution and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both analytical and preparative HPLC have been instrumental in the study of this compound and its related compounds. researchgate.net In the original isolation, preparative HPLC was used with a gradient of 20% to 100% acetonitrile (B52724) (MeCN) over 60 minutes to yield pure compounds. researchgate.net For the analysis of related compounds like Komodoquinone B, reversed-phase HPLC with a C18 column is commonly employed. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid to improve peak shape. nih.gov The separation is achieved by running a gradient elution program, where the concentration of the organic solvent is increased over time. nih.gov

Thin-Layer Chromatography (TLC) is also utilized for rapid monitoring of fractions during column chromatography. Spots on TLC plates are often visualized by spraying with a vanillin/H₂SO₄ reagent followed by heating. tandfonline.com

Table 1: HPLC Methods in Anthracycline Research

ParameterMethod for General Anthracycline AnalysisPreparative HPLC for this compound Isolation
Column C18Not specified, but likely C18
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrileA: WaterB: Acetonitrile
Elution GradientGradient (20% to 100% B over 60 min)
Flow Rate Not specified2 ml/min
Detection Fluorescence (Ex: 480 nm, Em: 555 nm) or UVUV
This table presents typical HPLC conditions for the analysis of anthracyclines and the specific preparative method used for this compound. researchgate.netnih.gov

High-Resolution Spectroscopic Characterization (e.g., 2D-NMR, Advanced MS)

The definitive structural elucidation of this compound was accomplished through the extensive use of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-resolution mass spectrometry has been crucial for determining the molecular formula of this compound and its aglycone, Komodoquinone B. For Komodoquinone B, high-resolution mass spectrometry provided an observed [M – H]⁻ ion at m/z 355.0826, corresponding to the molecular formula C₁₉H₁₆O₇. nih.gov The molecular formula for this compound is C₂₇H₃₁NO₁₀. nih.gov High-resolution Fast Atom Bombardment (FAB-MS) has also been used in the structural studies of derivatives of this compound. lookchem.com

NMR spectroscopy has been the cornerstone for elucidating the complex, polycyclic structure of this compound and for confirming the structure of its components. The analysis was performed using a high-field NMR spectrometer, such as a Varian Inova-600, operating at 600 MHz for proton (¹H) and 150 MHz for carbon (¹³C) nuclei. lookchem.com In addition to standard 1D ¹H and ¹³C NMR spectra, a suite of 2D-NMR experiments were employed to establish the connectivity of atoms within the molecule. These included:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for assembling the different structural fragments. nih.gov

The detailed NMR analysis of the aglycone, Komodoquinone B, provides a clear example of the data generated in these studies.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Komodoquinone B in CDCl₃

Position¹³C (ppm)¹H (ppm, mult., J in Hz)
1161.4-
2110.16.78, d, 8.3
3136.77.28, t, 8.1
4115.87.03, d, 7.8
4a133.1-
5187.7-
5a137.3-
6156.9-
6a110.8-
769.95.25, br s
832.12.21, dd, 14.5, 4.9; 2.37, ddd, 14.5, 2.1, 2.1
965.44.10, q, 6.7
1044.13.01, d, 18.6; 3.19, d, 18.6
11161.9-
12182.0-
12a114.6-
12b133.2-
9-CH₃24.31.48, d, 6.7
1-OH-12.87, s
6-OH-12.83, s
7-OH-2.58, d, 5.9
9-OH-2.26, s
11-OH-12.18, s
Data from Grocholski et al. (2019). nih.gov

Quantitative Analysis Methods for Production and Metabolism Studies

Understanding the production of this compound by Streptomyces sp. KS3 and its metabolic fate requires robust quantitative analytical methods. Studies have shown that the production of this compound and its aglycone, Komodoquinone B, is significantly influenced by the culture conditions, with solid-state fermentation on a rice-based medium favoring their production over liquid media. lookchem.com

Quantitative analysis of anthracyclines is commonly performed using HPLC with either UV or fluorescence detection. nih.govcas.cz For compounds with native fluorescence like many anthracyclines, fluorescence detection offers high sensitivity and selectivity. nih.gov The method typically involves creating a calibration curve using standards of known concentrations to quantify the amount of the analyte in the sample. tandfonline.com

In a typical workflow for quantitative analysis:

The sample (e.g., fermentation extract) is prepared, which may involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes. tandfonline.comcas.cz C18 cartridges are often used for SPE of anthracyclines. cas.cz

The prepared sample is injected into an HPLC system, often with a C18 column and a gradient elution program. nih.gov

The peak area of the analyte is measured by the detector (UV or fluorescence).

The concentration of the analyte in the original sample is calculated by comparing its peak area to the calibration curve.

While specific quantitative production data for this compound is not extensively published, the methodologies for its quantification would follow these established principles for anthracycline analysis. For instance, the relative production under different fermentation conditions can be compared by analyzing the HPLC chromatograms of the extracts. lookchem.com

Theoretical and Computational Investigations of Komodoquinone a

Molecular Dynamics Simulations of Komodoquinone A-Target Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, providing a dynamic view of the interactions between a ligand, such as this compound, and its biological targets. researchgate.netkit.edu These simulations model the movement of atoms over time, offering insights into the stability of protein-ligand complexes, the nature of binding interactions, and the conformational changes that may occur upon binding. nih.govmdpi.com

Although specific MD simulation studies on this compound are not yet prevalent in publicly accessible literature, the methodology holds immense potential for understanding its neuritogenic effects and exploring other bioactivities. A primary application would be to simulate the interaction of this compound with putative protein targets involved in neuronal differentiation or other cellular pathways. Such targets could be identified through experimental assays or in silico docking studies.

An MD simulation would typically involve placing this compound within the binding site of a target protein, solvating the system with water molecules, and then calculating the forces between atoms to simulate their motion over a period of nanoseconds to microseconds. The resulting trajectory provides a wealth of information. Key analyses would include the calculation of binding free energy, which predicts the affinity of this compound for the target, and the identification of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. windows.netnih.gov

For instance, if a kinase were identified as a target, MD simulations could reveal how this compound interacts with the ATP-binding pocket and whether it acts as a competitive inhibitor. The stability of these interactions over the simulation time would be a key indicator of the compound's potential efficacy.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Putative Protein Target

ParameterDescriptionIllustrative Value
Binding Free Energy (ΔG) The overall energy change upon binding of this compound to the target protein, indicating the strength of the interaction.-9.5 kcal/mol
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the superimposed protein backbone over time, indicating the stability of the protein-ligand complex.1.2 Å
Key Interacting Residues Amino acid residues in the target protein that form significant and stable interactions with this compound.Lys121, Asp210, Phe256
Hydrogen Bonds The number and occupancy of hydrogen bonds formed between this compound and the target protein, crucial for specificity and affinity.3 (with >70% occupancy)

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules and the mechanisms of chemical reactions at the atomic level. mdpi.comwikipedia.org These methods can be applied to this compound to understand its intrinsic chemical properties and to model potential reaction pathways that may be relevant to its biological activity or metabolism. kit.edumdpi.com

For example, DFT calculations could be used to determine the distribution of electron density in this compound, identifying regions that are susceptible to nucleophilic or electrophilic attack. This information is critical for predicting how the molecule might interact with biological nucleophiles, such as amino acid residues in an enzyme's active site. Furthermore, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its reactivity and electronic transitions. researchgate.net

Quantum chemical calculations are also invaluable for mapping out the energy landscape of a chemical reaction, including the identification of transition states and the calculation of activation energies. ajol.info This could be applied to study the mechanism of action of this compound if it is found to be involved in a covalent interaction with its target or to undergo enzymatic modification. By understanding the energetics of these processes, researchers can gain a more profound understanding of its biological function. nih.gov

Table 2: Illustrative Data from a Hypothetical Quantum Chemical Calculation on this compound

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.-6.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.-1.8 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability.4.4 eV
Mulliken Atomic Charges The partial charge distribution on each atom, highlighting electrophilic and nucleophilic centers.O (carbonyl): -0.55e
Activation Energy (Ea) The energy barrier for a hypothetical reaction involving this compound, such as enzymatic hydroxylation.25 kcal/mol

In Silico Prediction of Novel Bioactivities

The known neuritogenic activity of this compound was discovered through conventional screening methods. nih.gov However, the vast chemical space and the increasing availability of biological data have spurred the development of in silico approaches to predict novel bioactivities for natural products. stmjournals.com These computational techniques can accelerate the drug discovery process by prioritizing compounds for further experimental testing. mdpi.com

One common approach is ligand-based virtual screening, where the chemical structure of this compound is compared to a database of compounds with known biological activities. Similarity in chemical features might suggest similar biological targets and activities. Another powerful method is receptor-based virtual screening, or molecular docking, where the three-dimensional structure of this compound is computationally fitted into the binding sites of a panel of known drug targets. The docking scores provide an estimation of the binding affinity and can identify potential new protein targets for this compound.

Furthermore, more advanced machine learning and artificial intelligence models can be trained on large datasets of chemical structures and their associated bioactivities to predict the probability of a molecule like this compound being active against a particular target or in a specific disease model. These predictive models can uncover non-obvious relationships between chemical structure and biological function, opening up new avenues for therapeutic applications of this compound beyond its known neuritogenic effects. For instance, given its anthracycline core, in silico studies could explore its potential as an anticancer agent, a common activity for this class of compounds. nih.gov

Table 3: Illustrative Output from a Hypothetical In Silico Bioactivity Prediction for this compound

Prediction MethodPotential Target/ActivityConfidence Score/Docking Score
Molecular Docking Topoisomerase II-8.9 kcal/mol
Ligand-Based Similarity Search Cyclin-Dependent Kinase 2 (CDK2) InhibitorTanimoto Coefficient: 0.85
Machine Learning Model Anti-inflammatory activityProbability: 0.78
Pathway Analysis Wnt signaling pathway modulationHigh

Future Research Directions and Broader Implications for Komodoquinone a Studies

Exploration of Additional Undiscovered Bioactivities

Initial research has highlighted the neuritogenic activity of Komodoquinone A, demonstrating its ability to induce the formation of neurites in neuroblastoma cell lines. researchgate.netfrontiersin.orgencyclopedia.pub This finding suggests a potential therapeutic application in neurodegenerative diseases or nerve regeneration. However, the full spectrum of its biological activities likely extends beyond this initial observation.

Future investigations should focus on screening this compound against a diverse range of biological targets. Given that other anthracyclines are well-known for their potent anticancer properties, a comprehensive evaluation of this compound's cytotoxicity against various cancer cell lines is a logical next step. frontiersin.orgsemanticscholar.org Furthermore, its antimicrobial potential against a panel of pathogenic bacteria and fungi warrants investigation, as marine actinomycetes are a rich source of novel antibiotics. frontiersin.orgfrontiersin.orgmedwinpublishers.com Other potential bioactivities to explore include antiviral, anti-inflammatory, and immunomodulatory effects. frontiersin.orgnih.gov The unique structural features of this compound, particularly the novel amino sugar attached to the D-ring of the anthracyclinone skeleton, may confer novel mechanisms of action and a distinct bioactivity profile compared to other anthracyclines. researchgate.netresearchgate.net

Elucidation of Complete Biosynthetic Pathway Enzymes and Regulators

Understanding the biosynthesis of this compound is crucial for its future development and production. While the general steps of anthracycline biosynthesis are known, the specific enzymes and regulatory elements involved in the production of this compound remain to be fully characterized. acs.orgnih.gov The biosynthetic gene cluster (BGC) responsible for this compound production in Streptomyces sp. KS3 needs to be identified and sequenced. nih.gov

Key areas of future research include:

Identification and characterization of the polyketide synthase (PKS) enzymes responsible for assembling the tetracyclic core of the molecule. acs.orgresearchgate.net

Investigation of the tailoring enzymes that modify the core structure, including glycosyltransferases that attach the unique amino sugar, as well as methyltransferases, hydroxylases, and oxidoreductases. researchgate.netnih.govnih.gov

Unraveling the regulatory networks that control the expression of the this compound BGC, including transcription factors and signaling molecules.

A thorough understanding of these enzymatic and regulatory mechanisms will be instrumental for efforts to improve the production of this compound and to generate novel analogs through biosynthetic engineering.

Application of Synthetic Biology for Enhanced Production and Analogs

The native production of this compound in Streptomyces sp. KS3 may be low, hindering further research and development. frontiersin.org Synthetic biology offers powerful tools to overcome this limitation and to create novel derivatives with improved properties.

Future research in this area could involve:

Heterologous expression of the this compound BGC in a well-characterized and genetically tractable host organism, such as Streptomyces coelicolor or Escherichia coli. frontiersin.org This would allow for optimization of production through metabolic engineering of the host strain.

Refactoring the BGC by replacing native promoters and regulatory elements with well-characterized synthetic parts to achieve higher and more reliable expression levels. frontiersin.org

Combinatorial biosynthesis by introducing genes from other anthracycline pathways to create novel "unnatural" natural products. acs.org For example, altering the glycosylation pattern by using different sugar-biosynthetic genes could lead to analogs with altered bioactivities or improved pharmacokinetic properties.

These synthetic biology approaches hold the promise of not only increasing the supply of this compound but also of generating a library of novel compounds for drug discovery.

Development of Targeted Delivery Strategies for Cellular Studies

To effectively study the cellular mechanisms of action of this compound and to explore its therapeutic potential, it is essential to develop strategies for its targeted delivery. Anthracyclines are known to have off-target effects, and targeted delivery systems can help to increase their efficacy while minimizing toxicity to healthy cells. mdpi.com

Future research should focus on:

Encapsulation of this compound in nanoparticles, liposomes, or other drug delivery vehicles. mdpi.com This can improve its solubility, stability, and bioavailability.

Conjugation of this compound to targeting moieties, such as antibodies or peptides, that can specifically recognize and bind to receptors on the surface of target cells, for instance, cancer cells or specific neuronal populations.

Development of stimuli-responsive delivery systems that release this compound only in the presence of specific triggers, such as changes in pH or enzyme activity, which are characteristic of the target microenvironment.

These advanced delivery strategies will be crucial for translating the in vitro findings on this compound into more physiologically relevant cellular and in vivo studies.

Comparative Metabolomics and Genomics of Marine Streptomyces for Novel Anthracyclines

The discovery of this compound from a marine Streptomyces strain highlights the vast and largely untapped chemical diversity of these microorganisms. semanticscholar.orgfrontiersin.orgresearchgate.net Comparative metabolomic and genomic approaches can be powerful tools to accelerate the discovery of new anthracyclines and other bioactive compounds from marine actinomycetes. nih.govfigshare.com

Future research directions include:

Comparative metabolomic analysis of different marine Streptomyces strains to identify those that produce unique secondary metabolites, including novel anthracyclines. medwinpublishers.com This can be achieved using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Comparative genomic analysis of these strains to identify novel BGCs that are likely to produce new bioactive compounds. nih.govresearchgate.netfigshare.com Genome mining tools can be used to predict the chemical structures of the products of these BGCs.

Correlation of genomic and metabolomic data to link specific BGCs to the production of novel compounds. This will facilitate the targeted isolation and characterization of new molecules with therapeutic potential.

By systematically exploring the metabolic and genetic diversity of marine Streptomyces, researchers can significantly increase the chances of discovering the next generation of anthracycline-based drugs.

Q & A

Q. What spectroscopic and chromatographic techniques are essential for characterizing Komodoquinone A’s structure?

this compound’s structural elucidation relies on a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. For example, ESI-MS provides molecular weight confirmation (e.g., m/z values), while 1H NMR identifies substituents on the anthraquinone core, such as methyl groups at position 8. TLC with UV/fluorescence detection (e.g., 254 nm absorption, 366 nm fluorescence) aids in tracking polarity differences during isolation .

Q. How is this compound isolated from marine Streptomyces species?

Isolation involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic purification. Fractionation using silica gel column chromatography separates compounds by polarity, with TLC-guided pooling. This compound and related analogues (e.g., Komodoquinone B) are distinguished via differential migration on TLC plates and confirmed through spectral databases like AntiBase .

Q. What biological activities have been preliminarily reported for this compound?

Initial studies highlight neurotrophic properties, particularly its potential to stimulate nerve growth factor (NGF) synthesis. Bioactivity screening typically uses in vitro neuronal cell cultures, with dose-dependent assays to quantify effects on neurite outgrowth or survival. Positive controls (e.g., purified NGF) and solvent controls are critical for validating results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from variations in sample purity, assay protocols, or species-specific responses. To address this:

  • Cross-validate results using orthogonal assays (e.g., Western blotting for NGF expression alongside neurite outgrowth measurements).
  • Standardize extraction and purification workflows to ensure compound integrity.
  • Perform meta-analyses of published data to identify methodological inconsistencies (e.g., differences in cell lines or incubation times) .

Q. What experimental models are appropriate for investigating this compound’s ecological role in marine microbial communities?

Co-culture experiments with marine symbionts or competitors (e.g., other Streptomyces strains or eukaryotic microorganisms) can assess allelopathic interactions. Metabolomic profiling of co-culture supernatants paired with genomic analysis (e.g., biosynthetic gene cluster activation) may reveal ecological signaling functions. Environmental parameters (e.g., salinity, temperature) should be controlled to mimic natural habitats .

Q. What challenges exist in synthesizing this compound analogues with enhanced bioactivity?

Key challenges include:

  • Stereochemical control : The anthraquinone core’s substitution pattern requires precise regioselective reactions.
  • Yield optimization : Low natural abundance necessitates efficient synthetic routes (e.g., modular synthesis with protecting groups).
  • Bioisosteric replacements : Structural analogs must balance polarity and bioavailability while retaining target affinity. Computational docking studies (e.g., molecular dynamics simulations) can guide rational design .

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic potential?

  • Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture threshold and saturation effects.
  • Include negative controls (vehicle-only) and positive controls (known NGF inducers).
  • Assess cytotoxicity in parallel (e.g., via MTT assays) to distinguish neurotrophic effects from cell death.
  • Replicate experiments across multiple cell batches to account for biological variability .

Methodological Considerations

Q. What steps ensure reproducibility in this compound research?

  • Documentation : Publish detailed protocols for extraction, purification, and assay conditions.
  • Data transparency : Deposit raw spectral data (NMR, MS) in public repositories and include processed data in appendices for peer review .
  • Reagent validation : Use authenticated microbial strains and reference standards for comparative analyses .

Q. How can researchers address gaps in the biosynthetic pathway knowledge of this compound?

  • Employ genome mining of Streptomyces sp. KS3 to identify putative biosynthetic gene clusters (BGCs).
  • Use heterologous expression (e.g., in E. coli or S. coelicolor) to test BGC functionality.
  • Apply isotopic labeling (e.g., 13C-acetate) to trace precursor incorporation into the anthraquinone skeleton .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

  • Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions in small sample sizes.
  • Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report effect sizes and confidence intervals to contextualize biological significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.